Methyl (2,2-dichloro-1-tosylvinyl)carbamate
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Overview
Description
Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties. This particular compound is characterized by the presence of a methyl group, two chlorine atoms, a tosyl group, and a vinyl carbamate moiety.
Mechanism of Action
Target of Action
Methyl (2,2-dichloro-1-tosylvinyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, depending on their specific structures . .
Mode of Action
For instance, some carbamates are known to bind to spindle microtubules and cause nuclear division blockade .
Biochemical Pathways
For example, degradation of certain carbamates in bacteria proceeds by the hydrolysis of the methyl carbamate side-chain to generate specific intermediates .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes, which can impact their bioavailability .
Result of Action
Carbamates in general are known to have a variety of effects, such as inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Action Environment
It is known that environmental factors can influence the action of carbamates in general .
Biochemical Analysis
Biochemical Properties
Carbamates, such as Methyl (2,2-dichloro-1-tosylvinyl)carbamate, play a crucial role in biochemical reactions. They are known to interact with various enzymes, proteins, and other biomolecules. For instance, carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . The nature of these interactions is typically characterized by the formation and removal of carbamate groups under relatively mild conditions .
Cellular Effects
For example, some carbamates can inhibit cholinesterase, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Carbamates are known to exert their effects at the molecular level through various mechanisms. One common mechanism is the inhibition of enzymes. For instance, carbamates can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors .
Dosage Effects in Animal Models
For example, carbamate pesticides can induce deleterious effects on renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals .
Metabolic Pathways
Carbamates are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dichloro-1-tosylvinyl)carbamate typically involves the reaction of a suitable vinyl carbamate precursor with tosyl chloride and a chlorinating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include tosyl chloride, thionyl chloride, and methyl carbamate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,2-dichloro-1-tosylvinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the tosyl group.
Substitution: The chlorine atoms and the tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative of the carbamate .
Scientific Research Applications
Methyl (2,2-dichloro-1-tosylvinyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with a single methyl group.
Ethyl (2,2-dichloro-1-tosylvinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl (2,2-dichloro-1-tosylvinyl)carbamate: Contains a phenyl group instead of a methyl group
Uniqueness
Methyl (2,2-dichloro-1-tosylvinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a tosyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
methyl N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c1-7-3-5-8(6-4-7)19(16,17)10(9(12)13)14-11(15)18-2/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKKCXUMAZWRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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